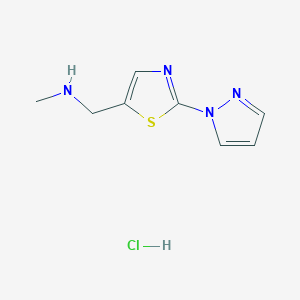

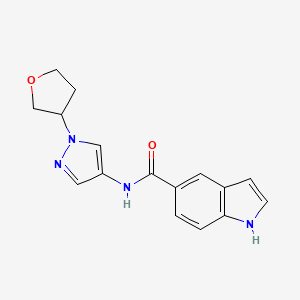

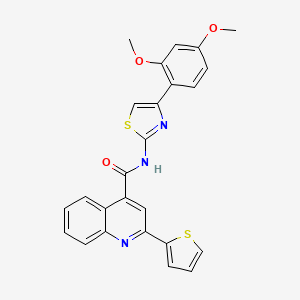

![molecular formula C19H13N3OS B2469385 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863592-50-1](/img/structure/B2469385.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis

The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .Applications De Recherche Scientifique

VEGFR-2 Inhibition for Cancer Therapy Substituted benzamides, including compounds structurally similar to N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated significant selectivity and efficacy in inhibiting tumor growth in human lung and colon carcinoma models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Selective Sensing Material for Chromium Ions Compounds related to this compound have been used as selective sensing materials in the development of chromium ion selective electrodes. This application demonstrates their utility in environmental monitoring and analysis, offering a method for the direct determination of trace amounts of chromium in various samples (Hajiaghababaei et al., 2016).

Antimicrobial Activity Derivatives of this compound have shown promising antimicrobial activity. Synthesized compounds were evaluated against various pathogens, including gram-positive and gram-negative bacteria as well as fungi, demonstrating their potential as novel antimicrobial agents (Patel & Patel, 2015).

Insecticidal Agents Research has also explored the synthesis of biologically active compounds incorporating the thiazole moiety, similar to this compound, for use as insecticidal agents. These compounds exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis, underlining their potential application in agriculture (Soliman et al., 2020).

Mécanisme D'action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer . This compound also shows sirtuin modulating activity , which plays a role in increasing the lifespan of a cell and treating a wide variety of diseases and disorders .

Mode of Action

This compound exhibits strong inhibitory activity against PI3K . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition can lead to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of PI3K leads to a decrease in cell proliferation and an increase in apoptosis . This makes this compound a potential candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .

Propriétés

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFRKNXTMADDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

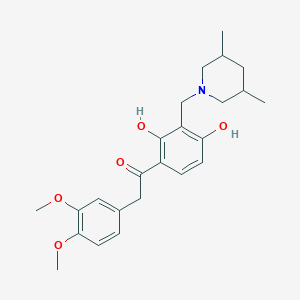

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

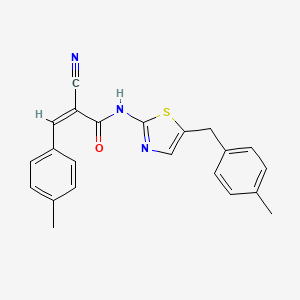

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

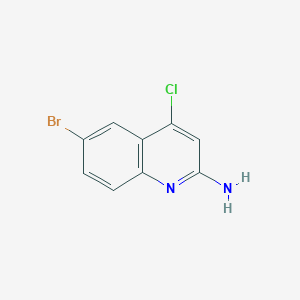

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)